N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid
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Overview
Description
N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid is an organic compound characterized by the presence of an amino group, a carbamimidothioic acid moiety, and a 3,4-dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid typically involves the reaction of 3,4-dimethoxyphenylethylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(3,4-dimethoxyphenyl)ethylamine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-diethylamine
Uniqueness
N-amino-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a carbamimidothioic acid moiety, and a 3,4-dimethoxyphenyl ethyl group distinguishes it from other similar compounds and enables its diverse applications.
Properties
IUPAC Name |
N-amino-N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(17)14-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGPRQIXQPVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(NN)S)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN=C(NN)S)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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